((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol
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Overview
Description
((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol involves several steps, including the formation of the pyrazolo-pyrimidine core, the introduction of chlorodifluoromethyl groups, and the construction of the tetrahydrofuro-dioxol ring system. Each step requires specific reagents, catalysts, and reaction conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of double bonds or other functional groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield an aldehyde or ketone, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, ((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical agent. Its unique structure and functional groups may confer specific biological activities, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials, or as a catalyst in various chemical processes. Its unique properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of ((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol include other pyrazolo-pyrimidine derivatives, tetrahydrofuro-dioxol compounds, and chlorodifluoromethyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific chemical reactivity, biological activity, and industrial applications that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H14Cl2F4N4O4 |
---|---|
Molecular Weight |
461.2 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR)-4-[4,6-bis[chloro(difluoro)methyl]pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C15H14Cl2F4N4O4/c1-13(2)28-7-6(4-26)27-11(8(7)29-13)25-10-5(3-22-25)9(14(16,18)19)23-12(24-10)15(17,20)21/h3,6-8,11,26H,4H2,1-2H3/t6-,7-,8-,11-/m1/s1 |
InChI Key |
MITLHOCSLYNVOV-KCGFPETGSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C4=NC(=NC(=C4C=N3)C(F)(F)Cl)C(F)(F)Cl)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C4=NC(=NC(=C4C=N3)C(F)(F)Cl)C(F)(F)Cl)CO)C |
Origin of Product |
United States |
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